1-etil-1H-imidazol-2-tiol

Descripción general

Descripción

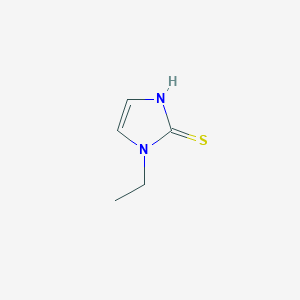

1-Ethyl-1H-imidazole-2-thiol is a heterocyclic compound featuring an imidazole ring substituted with an ethyl group at the first position and a thiol group at the second position. Imidazole derivatives are known for their diverse applications in medicinal chemistry, agrochemicals, and material science due to their unique structural and electronic properties.

Aplicaciones Científicas De Investigación

1-Ethyl-1H-imidazole-2-thiol has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of complex heterocyclic compounds.

Biology: Investigated for its potential as an enzyme inhibitor and its role in biological pathways.

Medicine: Explored for its antimicrobial, anticancer, and anti-inflammatory properties.

Industry: Utilized in the development of functional materials, such as catalysts and dyes.

Mecanismo De Acción

Target of Action

1-Ethyl-1H-imidazole-2-thiol, like other imidazole-based compounds, has been shown to exhibit various pharmacological activities . The primary targets of this compound are enzymes such as α-glucosidase . α-Glucosidase is a key enzyme in carbohydrate metabolism, and its inhibition can be an effective way of managing Type 2 Diabetes Mellitus .

Mode of Action

Imidazole-based compounds have been reported to inhibit the activity of α-glucosidase . This inhibition could be due to the compound binding to the active site of the enzyme, thereby preventing the enzyme from catalyzing its substrate .

Biochemical Pathways

The inhibition of α-glucosidase by 1-ethyl-1H-imidazole-2-thiol affects the carbohydrate metabolism pathway . By inhibiting α-glucosidase, the breakdown of complex carbohydrates into glucose is slowed down, which can help manage blood glucose levels in individuals with Type 2 Diabetes Mellitus .

Pharmacokinetics

Imidazole compounds are known for their good tissue penetration and permeability , which could suggest favorable bioavailability for 1-ethyl-1H-imidazole-2-thiol.

Result of Action

The inhibition of α-glucosidase by 1-ethyl-1H-imidazole-2-thiol can lead to a decrease in postprandial hyperglycemia, which is a common symptom in individuals with Type 2 Diabetes Mellitus . This can help manage blood glucose levels and potentially alleviate some of the complications associated with this condition .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 1-Ethyl-1H-imidazole-2-thiol can be synthesized through various methods, including:

Cyclization of Amido-nitriles: This method involves the cyclization of amido-nitriles in the presence of a nickel catalyst, followed by proto-demetallation, tautomerization, and dehydrative cyclization.

Multicomponent Reactions: These reactions involve the condensation of 1,2-diketones, ammonium acetate, aldehydes, and anilines using various catalysts under green or solvent-based conditions.

Industrial Production Methods: Industrial production of 1-ethyl-1H-imidazole-2-thiol typically involves large-scale multicomponent reactions optimized for high yield and purity. The use of continuous flow reactors and green chemistry principles is becoming increasingly popular to enhance efficiency and reduce environmental impact.

Análisis De Reacciones Químicas

Types of Reactions: 1-Ethyl-1H-imidazole-2-thiol undergoes several types of chemical reactions, including:

Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

Substitution: The ethyl group can participate in nucleophilic substitution reactions.

Cyclization: The imidazole ring can undergo further cyclization to form fused heterocycles.

Common Reagents and Conditions:

Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

Nucleophiles: Halides, amines.

Catalysts: Nickel, palladium.

Major Products:

Disulfides: Formed from the oxidation of the thiol group.

Substituted Imidazoles: Formed from nucleophilic substitution reactions.

Comparación Con Compuestos Similares

- 1-Methyl-1H-imidazole-2-thiol

- 1-Propyl-1H-imidazole-2-thiol

- 2-Mercaptoimidazole

Comparison: 1-Ethyl-1H-imidazole-2-thiol is unique due to its specific substitution pattern, which influences its reactivity and biological activity. Compared to 1-methyl-1H-imidazole-2-thiol, the ethyl group provides different steric and electronic effects, leading to variations in chemical behavior and applications.

Actividad Biológica

1-Ethyl-1H-imidazole-2-thiol is a heterocyclic compound belonging to the imidazole family, characterized by its unique chemical structure, which includes an ethyl group at the first position and a thiol (-SH) group at the second position of the imidazole ring. This compound has garnered attention due to its potential biological activities, particularly in medicinal chemistry and materials science.

The molecular formula of 1-ethyl-1H-imidazole-2-thiol is C₅H₈N₂S. The presence of the thiol group enhances its reactivity, making it a candidate for various biological applications, including as an antioxidant and a nucleophile in biological systems. The compound's structure allows it to interact with metal ions and biological macromolecules, influencing their activity and stability.

Antioxidant Properties

The thiol group in 1-ethyl-1H-imidazole-2-thiol contributes significantly to its potential as an antioxidant. Studies have indicated that compounds with thiol functionalities can scavenge free radicals, thereby protecting cells from oxidative stress. This property is crucial in developing therapeutic agents aimed at diseases caused by oxidative damage.

Antimicrobial Activity

Imidazole derivatives, including 1-ethyl-1H-imidazole-2-thiol, have shown promising antimicrobial properties. Research indicates that such compounds can inhibit the growth of various bacteria and fungi, suggesting their potential use in treating infections.

The precise mechanism of action for 1-ethyl-1H-imidazole-2-thiol remains under investigation. However, it is hypothesized that the compound may act through enzyme inhibition or modification of protein interactions due to its reactive thiol group. For example, studies on similar imidazole derivatives suggest that they can act as competitive inhibitors for enzymes involved in neurotransmitter synthesis, which could be relevant for neurological applications .

Proteomic Research

One notable study highlights the potential use of 1-ethyl-1H-imidazole-2-thiol in proteomic research for labeling or modifying proteins. The reactivity of the thiol group makes it suitable for forming stable bonds with various biomolecules, which is essential for studying protein functions and interactions.

Synthesis and Evaluation

The synthesis of 1-ethyl-1H-imidazole-2-thiol typically involves reactions with sulfonyl isocyanates to yield sulfonylurea derivatives. This reaction showcases the compound's versatility in synthetic chemistry, further enhancing its applicability in drug development and material sciences.

Propiedades

IUPAC Name |

3-ethyl-1H-imidazole-2-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8N2S/c1-2-7-4-3-6-5(7)8/h3-4H,2H2,1H3,(H,6,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MDMNGFFWUZNOSO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=CNC1=S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70500608 | |

| Record name | 1-Ethyl-1,3-dihydro-2H-imidazole-2-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70500608 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

128.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10583-83-2 | |

| Record name | 1-Ethyl-1,3-dihydro-2H-imidazole-2-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70500608 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 10583-83-2 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Q1: What is the role of 1-ethyl-1H-imidazole-2-thiol in the synthesis of sulfonylurea herbicides?

A: 1-Ethyl-1H-imidazole-2-thiol serves as a key building block in the synthesis of sulfonylurea derivatives with herbicidal properties []. It reacts with sulfonyl isocyanates to form the desired sulfonylurea compound. The reaction occurs in an inert solvent like tetrahydrofuran (THF) at temperatures ranging from -20°C to 50°C.

Q2: Can you elaborate on the structural characteristics of 1-ethyl-1H-imidazole-2-thiol?

A: While the provided research abstract [] focuses on the application of 1-ethyl-1H-imidazole-2-thiol in synthesizing more complex molecules, it doesn't delve into the specific structural characterization data like molecular formula, weight, or spectroscopic details of the compound itself. Further research in chemical databases or literature would be needed to obtain this information.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.